![molecular formula C9H9FO3 B2962276 5-Fluoro-4-methoxy-2-methylbenzoic acid CAS No. 1427448-75-6](/img/structure/B2962276.png)
5-Fluoro-4-methoxy-2-methylbenzoic acid
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Overview
Description
5-Fluoro-4-methoxy-2-methylbenzoic acid is a chemical compound with the molecular formula C9H9FO3 . It is a derivative of benzoic acid .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-methoxy-2-methylbenzoic acid can be represented by the InChI code: 1S/C9H9FO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-4-methoxy-2-methylbenzoic acid include a molecular weight of 184.17 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
The synthesis of complex molecules for use as potential radioligands for brain receptors has been explored, with compounds incorporating fluoro-methoxybenzoic acid derivatives showing promise. For instance, the synthesis of 4-(4-([11C]methoxyphenyl) -(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, aimed at targeting the GABA receptor in the brain, highlights the application in developing diagnostic tools for neurological conditions (Vos & Slegers, 1994).
Agricultural Chemistry
Research into the insecticidal activity of 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups demonstrates the potential of fluoro-methoxybenzoic acid derivatives in developing new pesticides. The synthesis of such compounds and their application against crop pests reveal their significance in agricultural chemistry (Mohan et al., 2004).
Environmental and Microbial Studies
Fluorinated compounds, including those related to fluoro-methoxybenzoic acid, have been used to investigate microbial degradation pathways. For example, the use of fluorinated analogs to study the anaerobic degradation of m-cresol by a methanogenic consortium reveals the environmental fate of aromatic pollutants and the microbial processes involved in their breakdown (Londry & Fedorak, 1993).
Material Science and Photophysics
The study of fluorophores, such as 5-methoxy-2-(2-, 3- or 4-pyridyl)thiazoles, which exhibit pH-sensitive fluorescent behavior with dual-emission, highlights the role of fluoro-methoxybenzoic acid derivatives in developing advanced materials for sensing and imaging applications (Zheng et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-4-methoxy-2-methylbenzoic acid are microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
5-Fluoro-4-methoxy-2-methylbenzoic acid interacts with its targets by binding to microtubules . This binding suppresses tubulin polymerization, a process essential for the formation and function of microtubules . The suppression of tubulin polymerization disrupts the normal function of microtubules, leading to changes in cell structure and function .
Biochemical Pathways
The compound’s action affects the tubulin polymerization pathway . This pathway is critical for the assembly and disassembly of microtubules. By suppressing tubulin polymerization, 5-Fluoro-4-methoxy-2-methylbenzoic acid disrupts this pathway, leading to downstream effects such as changes in cell shape, impaired cell motility, and disrupted intracellular transport .
Result of Action
The molecular and cellular effects of 5-Fluoro-4-methoxy-2-methylbenzoic acid’s action include induction of apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing apoptosis, 5-Fluoro-4-methoxy-2-methylbenzoic acid can help control the growth of cancer cells .
properties
IUPAC Name |
5-fluoro-4-methoxy-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVUZWUJXGYXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methoxy-2-methylbenzoic acid |
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